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3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide
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Overview
Description
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is a chemical compound that features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions and a pyrimidin-4-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 4-aminopyrimidine in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a potential pharmacophore for designing drugs targeting various enzymes and receptors.
Biology: It is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It can be incorporated into polymers and other materials for specific functional properties.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.
Pathways Involved: The compound may affect various signaling pathways depending on its target, such as the inhibition of tubulin polymerization or modulation of kinase activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxyphenyl group instead of a pyrimidinyl group.
3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Contains a pyrrolidinyl group instead of a pyrimidinyl group.
Uniqueness
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is unique due to the presence of the pyrimidinyl group, which can confer distinct biological activities and binding affinities compared to other similar compounds. This uniqueness makes it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-6-9(7-11(20-2)13(10)21-3)14(18)17-12-4-5-15-8-16-12/h4-8H,1-3H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDRNFYGPDYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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